molecular formula C9H13ClN2O B13592138 (2R)-2-amino-N-phenylpropanamidehydrochloride

(2R)-2-amino-N-phenylpropanamidehydrochloride

Cat. No.: B13592138
M. Wt: 200.66 g/mol
InChI Key: CTKPRJFRQXVQTG-OGFXRTJISA-N
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Description

(2R)-2-amino-N-phenylpropanamidehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of an amino group, a phenyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-phenylpropanamidehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-phenylpropan-1-ol and acylating agents.

    Acylation Reaction: The ®-2-amino-1-phenylpropan-1-ol undergoes acylation with an acyl chloride or anhydride to form the corresponding amide.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-N-phenylpropanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation and hydrochloride formation reactions under controlled conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-phenylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-amino-N-phenylpropanamidehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-phenylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing signaling pathways such as the MAPK or PI3K pathways.

    Cellular Effects: Affecting cellular processes such as gene expression, protein synthesis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-phenylpropanamidehydrochloride: The enantiomer of (2R)-2-amino-N-phenylpropanamidehydrochloride with similar chemical properties but different biological activity.

    N-phenylpropanamide: A compound with a similar structure but lacking the amino group.

    2-amino-N-phenylacetamide: A compound with a similar functional group arrangement but a different carbon chain length.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(2R)-2-amino-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H/t7-;/m1./s1

InChI Key

CTKPRJFRQXVQTG-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N.Cl

Origin of Product

United States

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